4-Fluoro-2-methoxy-5-methylaniline
Overview
Description
4-Fluoro-2-methoxy-5-methylaniline is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, featuring a fluorine atom at the fourth position, a methoxy group at the second position, and a methyl group at the fifth position on the benzene ring
Mechanism of Action
Target of Action
It’s known that similar compounds play a crucial role in the synthesis of inhibitors for certain kinases .
Mode of Action
It’s known that similar compounds can undergo various types of reactions, including substitution and reduction .
Biochemical Pathways
It’s known that similar compounds serve as key intermediate compounds in the synthesis of certain inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methoxy-5-methylaniline. It should be stored in a cool, dry, and well-ventilated area away from sources of heat, flames, and incompatible chemicals . Proper waste disposal procedures should be followed to prevent environmental contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-5-methylaniline typically involves multiple steps. One common method includes:
Nitration: The starting material, 4-fluoro-2-methoxytoluene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxy-5-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the fluorine and methoxy groups, it can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted anilines can be formed.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
4-Fluoro-2-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
2-Methoxy-5-methylaniline:
2-Fluoro-5-methylaniline: Similar to 4-Fluoro-2-methoxy-5-methylaniline but lacks the methoxy group.
Uniqueness: this compound is unique due to the combination of the fluorine, methoxy, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-fluoro-2-methoxy-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNELZNXETORJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594138 | |
Record name | 4-Fluoro-2-methoxy-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314298-14-1 | |
Record name | 4-Fluoro-2-methoxy-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314298-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-methoxy-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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